molecular formula C4H12Cl2N2 B053581 (3R)-(-)-3-Aminopyrrolidine Dihydrochloride CAS No. 116183-81-4

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Cat. No.: B053581
CAS No.: 116183-81-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-RZFWHQLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride typically involves the reduction of ®-3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C to ensure the formation of ®-3-aminopyrrolidine. This intermediate is then reacted with hydrochloric acid to yield this compound with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the enantiomeric purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenated compounds or sulfonyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

  • ®-3-Aminopiperidine Dihydrochloride
  • (S)-3-Aminopyrrolidine Dihydrochloride
  • ®-3-Aminopyrrolidine Dihydrochloride

Comparison: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers and diastereomers, it may exhibit different levels of activity, selectivity, and stability in various applications. The enantiomeric purity of this compound makes it particularly valuable in asymmetric synthesis and pharmaceutical research .

Properties

IUPAC Name

(3R)-pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542330
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-81-4
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.